OPC8-CoA; (Acyl-CoA); [M+H]+
Description
Overview of Acyl-Coenzyme A Molecules in Cellular Metabolism
Acyl-Coenzyme A (Acyl-CoA) represents a group of crucial metabolites in all forms of life. These molecules consist of an acyl group, which is a hydrocarbon chain derived from a carboxylic acid, linked to Coenzyme A (CoA) via a high-energy thioester bond. creative-proteomics.com Coenzyme A itself is a complex molecule derived from pantothenic acid (vitamin B5). wikipedia.org
The primary function of Acyl-CoAs is to act as carriers of acyl groups in a multitude of biochemical reactions. imrpress.com They are central intermediates in the metabolism of fatty acids, both in their synthesis (anabolism) and breakdown (catabolism) for energy production. creative-proteomics.comnih.gov In fatty acid β-oxidation, for instance, long-chain fatty acids are converted into their Acyl-CoA derivatives, which are then sequentially broken down to produce acetyl-CoA. wikipedia.org This acetyl-CoA can then enter the citric acid cycle to generate ATP, the cell's main energy currency. wikipedia.org
Beyond their role in energy metabolism, Acyl-CoAs are involved in a wide range of other cellular processes, including the synthesis of complex lipids like phospholipids (B1166683) and triacylglycerols, cholesterol metabolism, and the production of signaling molecules. imrpress.comnih.gov The diversity in the length and structure of the acyl chain allows for a vast array of different Acyl-CoA molecules, each with specific roles and enzymatic partners. creative-proteomics.com
It is important to distinguish Acyl-CoA from the more specific Acetyl-CoA. Acetyl-CoA is a type of Acyl-CoA where the acyl group is a two-carbon acetyl group, and it serves as a central hub in metabolism. creative-proteomics.comwikipedia.org
Identification and Classification of OPC8-Coenzyme A within the Acyl-Coenzyme A Family
OPC8-Coenzyme A, chemically known as 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoyl-CoA, is a specific type of Acyl-CoA. nih.govnih.gov The "[M+H]+" notation often associated with this compound in scientific literature refers to its observation in mass spectrometry, where the molecule has been ionized by the addition of a proton, a common technique for analyzing such compounds. uni-saarland.decreative-proteomics.com
OPC8-CoA is classified as a fatty acyl thioester. umaryland.edu More specifically, it is an intermediate in the biosynthesis of jasmonates, a class of lipid-based plant hormones. nih.govwikipedia.org Jasmonates are synthesized from fatty acids, and the formation of OPC8-CoA is a key step in this pathway. nih.gov
The structure of OPC8-CoA features a cyclopentanone (B42830) ring, a characteristic of the jasmonate family, and an eight-carbon octanoyl side chain that is activated by its linkage to Coenzyme A. nih.gov This CoA thioester is the substrate for subsequent enzymatic reactions in the jasmonate biosynthetic pathway. nih.gov
Historical Perspectives in Acyl-Coenzyme A and OPC8-Coenzyme A Research
The discovery and understanding of Acyl-CoA molecules are intrinsically linked to the broader history of metabolic research in the 20th century. The elucidation of Coenzyme A's structure and function by Fritz Lipmann in the 1940s and 50s was a landmark achievement, for which he was awarded the Nobel Prize in Physiology or Medicine in 1953. This foundational work paved the way for understanding the roles of its various acyl derivatives.
The story of OPC8-CoA is more recent and is tied to the discovery of jasmonates. Jasmonates were first identified as fragrant compounds from jasmine oil in the 1960s. wikipedia.orgnumberanalytics.com It wasn't until later that their role as plant hormones, particularly in defense responses, was recognized. uni-hohenheim.de
The detailed biosynthetic pathway of jasmonic acid, including the involvement of OPC8-CoA, was pieced together through decades of research. Seminal work in the 1980s provided the first evidence that jasmonate biosynthesis involves β-oxidation, a process reliant on CoA intermediates. nih.gov The specific enzymes that catalyze the conversion of its precursor, 12-oxo-phytodienoic acid (OPDA), and the subsequent reactions involving OPC8-CoA were identified more recently through genetic and biochemical studies in model plants like tomato (Solanum lycopersicum) and Arabidopsis thaliana. nih.gov The identification of OPC-8:0-CoA ligase, the enzyme that forms OPC8-CoA, and the acyl-CoA oxidases that act upon it, were critical steps in confirming its role as a committed intermediate in jasmonate synthesis. nih.govaocs.org
Interactive Data Table: Key Enzymes in OPC8-CoA Metabolism
| Enzyme | Function | Organism of Study |
| OPC-8:0-CoA ligase (OPCL1) | Catalyzes the formation of OPC8-CoA from OPC-8:0. nih.govaocs.org | Arabidopsis thaliana |
| Acyl-CoA Oxidase (ACX) | Catalyzes the first step of β-oxidation of OPC8-CoA. nih.gov | Tomato, Arabidopsis thaliana |
| Multifunctional Protein (MFP) | Possesses hydratase and dehydrogenase activities in the β-oxidation of the OPC8-CoA side chain. nih.gov | General plant β-oxidation |
| 3-ketoacyl-CoA thiolase (KAT) | Catalyzes the final step in each cycle of β-oxidation of the OPC8-CoA side chain. nih.gov | General plant β-oxidation |
Interactive Data Table: Classification of OPC8-CoA
| Classification Level | Category |
| Super Class | Lipids and lipid-like molecules umaryland.edu |
| Class | Fatty Acyls umaryland.edu |
| Sub Class | Fatty acyl thioesters umaryland.edu |
| Direct Parent | 3-hydroxyacyl CoAs (related intermediate) umaryland.edu |
Structure
2D Structure
Properties
Molecular Formula |
C39H64N7O18P3S |
|---|---|
Molecular Weight |
1043.9 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 8-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]octanethioate |
InChI |
InChI=1S/C39H64N7O18P3S/c1-4-5-9-13-26-25(15-16-27(26)47)12-10-7-6-8-11-14-30(49)68-20-19-41-29(48)17-18-42-37(52)34(51)39(2,3)22-61-67(58,59)64-66(56,57)60-21-28-33(63-65(53,54)55)32(50)38(62-28)46-24-45-31-35(40)43-23-44-36(31)46/h5,9,23-26,28,32-34,38,50-51H,4,6-8,10-22H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/b9-5-/t25-,26-,28+,32+,33+,34?,38+/m0/s1 |
InChI Key |
JZIQDJLBFKTBAK-NGMBVTCHSA-N |
SMILES |
CCC=CCC1C(CCC1=O)CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Isomeric SMILES |
CC/C=C\C[C@H]1[C@H](CCC1=O)CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Enzymatic Biosynthesis and Activation of Opc8 Coenzyme a
Precursors to OPC8-Coenzyme A in Specialized Metabolic Pathways
The journey to OPC8-CoA begins with precursors originating from the octadecanoid pathway. This pathway commences in the chloroplast with the conversion of α-linolenic acid into 12-oxo-phytodienoic acid (OPDA). gsartor.orgmpg.de OPDA is then transported into the peroxisome, a key subcellular location for JA biosynthesis. gsartor.orguni-hohenheim.de
Inside the peroxisome, the enzyme 12-oxophytodienoate reductase 3 (OPR3) catalyzes the reduction of the cyclopentenone ring of OPDA to yield OPC-8. oup.comuni-hohenheim.denih.govoup.comscispace.comnih.gov This enzymatic step is crucial as it creates the direct precursor for the formation of OPC8-CoA. nih.gov A parallel pathway starting from hexadecatrienoic acid (16:3) can also lead to the formation of related precursors. oup.com
The conversion of OPC-8 to OPC8-CoA is a pivotal activation step, preparing the molecule for the subsequent chain-shortening reactions of β-oxidation that ultimately lead to the formation of jasmonic acid. oup.comuni-hohenheim.de
Acyl-Coenzyme A Ligases and Synthetases Catalyzing OPC8-Coenzyme A Formation
The activation of OPC-8 to OPC8-CoA is catalyzed by a class of enzymes known as acyl-CoA synthetases or ligases. oup.comnih.gov These enzymes are part of a large superfamily of adenylate-forming enzymes found across all domains of life. clemson.edu In the context of jasmonate biosynthesis, specific members of this family have been identified to possess the requisite activity for OPC-8 activation. uniprot.orgnih.gov
Acyl-CoA synthetases catalyze the formation of a thioester bond between a carboxylic acid and coenzyme A (CoA) in a two-step mechanism that is dependent on ATP. unl.eduacs.orgaocs.org
Step 1: Adenylate Formation: The reaction initiates with the nucleophilic attack of the carboxylate group of the fatty acid on the α-phosphate of ATP. This results in the formation of a highly reactive acyl-adenylate intermediate and the release of pyrophosphate (PPi). clemson.eduunl.eduacs.orgaocs.org This initial activation step is a common feature among adenylate-forming enzymes. clemson.edu
Step 2: Thioesterification: The thiol group of coenzyme A then attacks the acyl-adenylate intermediate. This leads to the formation of the final acyl-CoA product and the release of AMP. acs.orgnih.gov
While many acyl-CoA synthetases can act on a broad range of substrates in the initial adenylation step, the subsequent thioester formation can be more specific, ensuring the correct acyl-CoA is produced. clemson.edu
Extensive research in Arabidopsis thaliana has identified a specific acyl-CoA synthetase, OPC-8:0 Coenzyme A Ligase 1 (OPCL1), as a key enzyme in jasmonic acid biosynthesis. oup.comuni-hohenheim.denih.govuniprot.orgaocs.org OPCL1, encoded by the gene At1g20510, belongs to a clade of proteins that show sequence similarity to 4-coumarate:CoA ligases (4CLs) but have been functionally characterized as fatty acyl-CoA synthetases. oup.comuniprot.org
Biochemical studies have shown that recombinant OPCL1 exhibits activity towards OPC-8, as well as its precursor OPDA and other medium-to-long-chain fatty acids. nih.govresearchgate.net However, its physiological role in jasmonate biosynthesis is strongly supported by genetic evidence. nih.gov
Functional Significance: Knockout mutants of OPCL1 in Arabidopsis exhibit a significant reduction in the levels of jasmonic acid upon wounding, coupled with an accumulation of the precursor OPC-8. oup.comnih.govuniprot.orgaocs.orgresearchgate.net This demonstrates that OPCL1 is responsible for a substantial portion of wound-induced JA production by catalyzing the activation of OPC-8. uni-hohenheim.de The expression of the OPCL1 gene is also induced by wounding and jasmonate treatment, further underscoring its role in this signaling pathway. oup.comuniprot.orgaocs.org While OPCL1 is a major contributor, the fact that opcl1 mutants still produce some JA suggests the existence of other redundant acyl-CoA synthetases that can also activate JA precursors. uni-hohenheim.denih.gov
Table 1: Key Enzymes in OPC8-CoA Biosynthesis
| Enzyme | Abbreviation | Function | Organism Studied |
|---|---|---|---|
| 12-oxophytodienoate reductase 3 | OPR3 | Reduces OPDA to OPC-8 | Arabidopsis thaliana |
Biochemical Mechanisms of Acyl-Coenzyme A Synthetase Activity
Subcellular Compartmentation of OPC8-Coenzyme A Biosynthesis
The biosynthesis of jasmonic acid is a spatially organized process, occurring across different subcellular compartments. gsartor.orguni-hohenheim.de The final stages of the pathway, including the formation of OPC8-CoA and the subsequent β-oxidation steps, are localized within the peroxisomes. mpg.deoup.comuni-hohenheim.denih.govoup.comnih.govnih.govnih.govnih.govresearchgate.net
The precursor to OPC-8, which is OPDA, is synthesized in the chloroplasts and must be transported to the peroxisomes. gsartor.orguni-hohenheim.de The peroxisomal ABC transporter, PXA1 (also known as CTS/PED3), is implicated in the import of OPDA into this organelle. nih.govnih.gov
Once inside the peroxisome, OPDA is reduced to OPC-8 by OPR3. nih.govoup.comscispace.com Subsequently, OPCL1, which has been shown to be targeted to the peroxisomes, catalyzes the formation of OPC8-CoA. oup.comnih.govnih.govresearchgate.netresearchgate.net This peroxisomal localization of OPCL1 is crucial as it places the enzyme in close proximity to its substrate, OPC-8, and the enzymes of the β-oxidation pathway that will further metabolize OPC8-CoA to produce jasmonic acid. uni-hohenheim.deresearchgate.net
Table 2: Subcellular Localization of Key Steps in OPC8-CoA Formation
| Metabolic Step | Precursor | Product | Enzyme | Subcellular Location |
|---|---|---|---|---|
| Reduction | 12-oxo-phytodienoic acid (OPDA) | 3-oxo-2-(2′-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8) | OPR3 | Peroxisome |
Metabolic Pathways and Degradation of Opc8 Coenzyme a
Peroxisomal Beta-Oxidation of OPC8-Coenzyme A
The primary route for the degradation of OPC8-CoA is through peroxisomal beta-oxidation. nih.govnih.gov This process involves a cyclical series of four enzymatic reactions that systematically shorten the acyl chain of the molecule, ultimately leading to the production of jasmonic acid. nih.gov The core enzymes central to this pathway are acyl-CoA oxidase (ACX), a multifunctional protein (MFP) with hydratase and dehydrogenase activities, and 3-keto-acyl-CoA thiolase (KAT). nih.govnih.gov
The journey of jasmonic acid biosynthesis begins in the chloroplast and concludes in the peroxisomes. nih.gov Precursors are transported into the peroxisome, where 12-oxo-phytodienoic acid (OPDA) is reduced to 3-oxo-2(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). nih.govnih.gov This compound is then activated to its CoA derivative, OPC8-CoA, by the enzyme OPC-8:0-CoA ligase 1 (OPCL1), marking its entry into the beta-oxidation cycle. nih.govkegg.jp
Initial Oxidation Steps by Acyl-Coenzyme A Oxidases
The first committed and rate-determining step in the peroxisomal beta-oxidation of OPC8-CoA is catalyzed by acyl-CoA oxidase (ACX). creative-enzymes.comnih.govebi.ac.uk This enzyme facilitates the introduction of a double bond between the alpha and beta carbons (C2 and C3) of the acyl-CoA chain. abuad.edu.ngaatbio.com In this reaction, acyl-CoA is oxidized, and molecular oxygen acts as the electron acceptor, producing hydrogen peroxide (H2O2) as a byproduct. creative-enzymes.com The product of this initial oxidation is trans-2,3-dehydroacyl-CoA, also known as trans-Δ²-enoyl-CoA. creative-enzymes.comabuad.edu.ng
In the context of jasmonic acid synthesis, specific isoforms of ACX have been identified as key players. For instance, in tomato, ACX1A has been shown to metabolize OPC8-CoA and is crucial for the majority of jasmonic acid production in response to wounding. nih.govnih.gov Similarly, in Arabidopsis thaliana, ACX1 is recognized for its role in jasmonate production. nih.gov The binding pocket of plant ACX1 is more spacious than that of its mammalian counterparts, which is thought to accommodate the bulkier structure of the jasmonic acid precursor, OPC8-CoA. creative-enzymes.com
Hydration and Dehydrogenation in OPC8-Coenzyme A Beta-Oxidation
Following the initial oxidation, the beta-oxidation spiral continues with two reactions catalyzed by a multifunctional protein (MFP). nih.govnih.gov
The second step is hydration . The enzyme enoyl-CoA hydratase, a component of the MFP, adds a water molecule across the newly formed double bond of trans-Δ²-enoyl-CoA. abuad.edu.ngaatbio.comnumberanalytics.com This reaction results in the formation of L-β-hydroxyacyl-CoA. abuad.edu.ngnumberanalytics.comaatbio.com
The third step is dehydrogenation (or oxidation). The L-β-hydroxyacyl-CoA dehydrogenase activity of the MFP then oxidizes the hydroxyl group on the beta-carbon of L-β-hydroxyacyl-CoA. abuad.edu.ngaatbio.comnumberanalytics.com This reaction uses NAD+ as a cofactor and produces NADH + H+. abuad.edu.ngaatbio.com The product of this step is β-ketoacyl-CoA, also referred to as 3-ketoacyl-CoA. abuad.edu.ngnumberanalytics.com
These two steps prepare the acyl-CoA molecule for the final cleavage reaction.
Thiolytic Cleavage and Acetyl-Coenzyme A Generation
The final step of the beta-oxidation cycle is thiolytic cleavage , catalyzed by the enzyme β-ketothiolase or 3-ketoacyl-CoA thiolase (KAT). abuad.edu.ngutah.edu This enzyme facilitates the cleavage of the β-ketoacyl-CoA molecule by another molecule of coenzyme A (CoA-SH). abuad.edu.ngutah.edu
The reaction cleaves the bond between the alpha and beta carbons, resulting in two products:
An acetyl-CoA molecule, which is a two-carbon unit. utah.edu
A new acyl-CoA molecule that is two carbons shorter than the original. utah.edu
In the degradation of OPC8-CoA, this cycle of four reactions is repeated three times. nih.gov Each cycle shortens the octanoic acid side chain by two carbons, releasing one molecule of acetyl-CoA. After three successive rounds of beta-oxidation, the final product is jasmonoyl-CoA, which is then presumably released from its CoA ester by a thioesterase to yield jasmonic acid. nih.govrothamsted.ac.uk
Integration of OPC8-Coenzyme A Metabolism with Downstream Pathways
The acetyl-CoA generated from the beta-oxidation of OPC8-CoA is a central metabolic hub, integrating this degradative pathway with numerous other cellular processes. ecmdb.cacreative-proteomics.com Acetyl-CoA is a versatile molecule that can enter several downstream pathways, primarily the citric acid cycle (TCA cycle) for energy production in the form of ATP. numberanalytics.comecmdb.ca
Beyond energy metabolism, acetyl-CoA serves as a crucial precursor for a wide array of biosynthetic pathways. creative-proteomics.com It is the fundamental building block for the synthesis of fatty acids, steroids, and ketone bodies. creative-proteomics.com In plants, acetyl-CoA produced from beta-oxidation can be utilized for both primary and secondary metabolism, contributing to the synthesis of a diverse range of compounds. nih.gov
The metabolism of OPC8-CoA is also linked to other signaling pathways. For instance, in plants, the phenylpropanoid biosynthesis pathway, which produces flavonoids and other phenolic compounds, can be metabolically connected to acyl-CoA metabolism. nih.gov This integration allows for a coordinated response to various stresses, where the products of different pathways can act synergistically. nih.gov Furthermore, acetyl-CoA derived from peroxisomal beta-oxidation has been implicated in the regulation of autophagy, a cellular process for degrading and recycling cellular components. nih.gov
Diversification of Acyl-Coenzyme A Oxidation Pathways
The oxidation of acyl-CoA molecules is not a monolithic process but rather a diversified set of pathways that have evolved to handle a wide variety of substrates. oup.comlu.se While the core beta-oxidation cycle is conserved, the enzymes involved, particularly the acyl-CoA oxidases and dehydrogenases, form large protein families with distinct substrate specificities and subcellular localizations. creative-enzymes.comoup.com
In eukaryotes, acyl-CoA dehydrogenases (ACADs) are typically found in the mitochondria and are key to fatty acid and amino acid catabolism. oup.com However, some subfamilies have been identified in peroxisomes, participating in distinct beta-oxidation pathways. oup.com This diversification allows organisms to metabolize a broad range of fatty acids and amino acids, reflecting adaptations to different energy sources and metabolic needs. oup.com
Enzymology and Protein Interactions in Opc8 Coenzyme a Metabolism
Structural and Functional Characterization of Key Enzymes
The conversion of OPC8-CoA involves a series of enzymatic reactions catalyzed by specific classes of enzymes. Understanding their structure, function, and substrate preferences is key to elucidating the metabolic fate of OPC8-CoA.
Acyl-Coenzyme A Synthetase Isoforms and Substrate Specificity
Acyl-CoA synthetases (ACSLs) are pivotal enzymes that activate fatty acids by converting them into their corresponding acyl-CoA esters, a prerequisite for their participation in various metabolic pathways. jst.go.jp In humans and rodents, five long-chain acyl-CoA synthetase isoforms have been identified: ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6. jst.go.jp These isoforms exhibit distinct substrate preferences, are localized in different subcellular compartments, and have varied tissue distribution, suggesting specialized roles in lipid metabolism. jst.go.jp
The activation of OPC8-CoA is a critical step, and in the plant Arabidopsis thaliana, a specific enzyme, OPC-8:0 CoA Ligase1 (OPCL1), has been identified to catalyze this reaction. nih.gov OPCL1 is part of the adenylate-forming enzyme superfamily and is crucial for the biosynthesis of jasmonic acid (JA), a vital plant hormone. nih.govoup.com Studies have shown that OPCL1 exhibits in vitro activity towards C18 precursors like OPC-8:0 and 12-oxo-phytodienoic acid (OPDA). nih.gov The expression of the OPCL1 gene is often co-regulated with other genes involved in JA biosynthesis. nih.gov Knock-out mutants of opcl1 show reduced levels of JA and an accumulation of OPC-8:0, confirming its role in activating this specific substrate for entry into the β-oxidation pathway. nih.gov
The substrate specificity among ACSL isoforms can be influenced by multiple factors, including the cellular environment. nih.gov For instance, differences in substrate preferences have been observed when ACSL isoforms are assayed in mammalian cell membranes versus as purified recombinant proteins. nih.gov This suggests that membrane composition, protein-protein interactions, and post-translational modifications can all modulate the apparent substrate specificity of these enzymes. nih.gov
| Enzyme/Isoform | Preferred Substrate(s) | Organism/System | Key Function |
| OPC-8:0 CoA Ligase1 (OPCL1) | OPC-8:0, OPDA | Arabidopsis thaliana | Jasmonic acid biosynthesis |
| ACSL4 | Arachidonic acid, other highly unsaturated fatty acids | Human, Rodents | Maintenance of HUFA-containing glycerophospholipids |
| ACSL6 (V1 and V2) | Oleic acid | Human | Conversion of long-chain fatty acids to acyl-CoAs |
This table provides a summary of the substrate specificities of selected acyl-CoA synthetase isoforms.
Acyl-Coenzyme A Dehydrogenases and Their Specificities
Acyl-CoA dehydrogenases (ACADs) are a class of flavoproteins that catalyze the initial dehydrogenation step in each cycle of mitochondrial fatty acid β-oxidation. wikipedia.orgnih.gov This reaction introduces a trans-double bond between the α- and β-carbons of the acyl-CoA substrate. wikipedia.org ACADs are broadly categorized based on their specificity for short-, medium-, long-, or very-long-chain fatty acid acyl-CoA substrates. wikipedia.org While the catalytic mechanism is similar across the different ACADs, variations in the active site structure confer their substrate specificity. wikipedia.org
In the context of OPC8-CoA metabolism, which proceeds via β-oxidation, acyl-CoA oxidases (ACXs) in peroxisomes play a role analogous to mitochondrial ACADs. nih.govnih.gov In tomato, the ACX1A gene product has been shown to metabolize OPC8-CoA and is essential for the majority of wound-induced JA production. nih.gov Recombinant ACX1A effectively utilizes OPC8-CoA as a substrate. nih.gov Genetic studies in Arabidopsis also implicate ACX1 in wound-induced JA synthesis. nih.gov
The specificity of ACADs is determined by the dimensions of their substrate-binding cavity. pnas.org For example, the cavity lengths of short-chain ACAD (SCAD), medium-chain ACAD (MCAD), and very-long-chain ACAD (VLCAD) are approximately 8, 12, and 24 Å, respectively, which correspond to their optimal substrate chain lengths of 4, 8, and 16 carbons. pnas.org While many ACADs exhibit strict substrate specificity, some, like FadE5 from Mycobacterium tuberculosis, show broad specificity for linear acyl-CoAs with a preference for longer chains. pnas.org
| Enzyme Class | General Substrate Chain Length | Key Role | Example |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Short-chain (e.g., C4) | Final stages of fatty acid oxidation | Human SCAD |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Medium-chain (C4-C16) | Mitochondrial β-oxidation | Human MCAD |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Long-chain | Mitochondrial β-oxidation | Human LCAD |
| Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Very-long-chain | Mitochondrial β-oxidation | Human VLCAD |
| Acyl-CoA Oxidase (ACX) | Various, including OPC8-CoA | Peroxisomal β-oxidation | Tomato ACX1A |
This table outlines the general substrate specificities of different classes of acyl-CoA dehydrogenases and related oxidases.
Multifunctional Enzymes in Beta-Oxidation
Following the initial dehydrogenation step, the subsequent reactions of β-oxidation are often catalyzed by multifunctional enzymes. aocs.org In peroxisomes, a multifunctional protein (MFP) typically carries out the second and third steps of the β-oxidation spiral. nih.govnih.gov These activities are 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase. nih.govnih.gov The hydratase adds a water molecule across the double bond created by the ACAD/ACX, and the dehydrogenase then oxidizes the resulting hydroxyl group to a keto group. aocs.orgnih.gov
In plants, two peroxisomal MFP isozymes, MFP2 and AIM1, have been characterized in Arabidopsis thaliana. nih.gov These enzymes possess both 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities and are integral to the degradation of fatty acids within the peroxisomes. nih.gov The metabolism of OPC8-CoA to jasmonic acid involves three cycles of β-oxidation, where an MFP is essential for the hydratase and dehydrogenase steps in each cycle. nih.gov
The final step of each β-oxidation cycle, the thiolytic cleavage of the 3-ketoacyl-CoA, is catalyzed by a 3-ketoacyl-CoA thiolase (KAT), which releases acetyl-CoA and a shortened acyl-CoA that can re-enter the cycle. aocs.orgnih.gov
| Enzyme/Complex | Catalytic Activities | Role in β-Oxidation |
| Multifunctional Protein (MFP) | 2-trans-enoyl-CoA hydratase, L-3-hydroxyacyl-CoA dehydrogenase | Catalyzes the second and third steps of β-oxidation. |
| 3-Ketoacyl-CoA Thiolase (KAT) | Thiolytic cleavage | Catalyzes the final step, releasing acetyl-CoA. |
This table details the enzymatic activities of the multifunctional enzymes and thiolases involved in the β-oxidation pathway.
Acyl-Coenzyme A Binding Proteins (ACBPs) and OPC8-Coenzyme A Homeostasis
Acyl-CoA binding proteins (ACBPs) are a highly conserved family of proteins found in eukaryotes that play a critical role in the intracellular transport and maintenance of the acyl-CoA pool. nih.govfrontiersin.org They bind to long-chain acyl-CoA esters with high affinity, thereby influencing their metabolic fate and their roles as signaling molecules. nih.gov
Role of ACBPs in Acyl-Coenzyme A Sequestration and Transport
ACBPs are essential for buffering the intracellular concentration of free acyl-CoAs, sequestering them and preventing their non-specific interactions with other cellular components. researchgate.net This function is crucial as high concentrations of free acyl-CoAs can be toxic and can inhibit various enzymes. nih.gov By binding to acyl-CoAs, ACBPs facilitate their transport between different cellular compartments, such as from the site of synthesis in the endoplasmic reticulum to the mitochondria for β-oxidation or to other organelles for lipid synthesis. nih.govnih.gov
In plants, ACBPs are involved in the transport of acyl-CoAs from the plastids to the endoplasmic reticulum for triacylglycerol synthesis. frontiersin.org Given that the final steps of jasmonic acid biosynthesis from OPC8-CoA occur in the peroxisomes, it is plausible that ACBPs are involved in the transport and compartmentalization of OPC8-CoA and its downstream intermediates, although direct evidence for this specific interaction is still emerging. Plant ACBPs have been shown to be crucial for various developmental processes and stress responses, many of which are mediated by jasmonates. nih.gov
ACBP Interactions with Enzymes and Signaling Pathways
Beyond their role as transporters, ACBPs can also modulate the activity of enzymes involved in lipid metabolism. nih.gov For instance, ACBP can stimulate mitochondrial acyl-CoA synthetase by removing the product, acyl-CoA, from the enzyme. nih.gov They can also protect enzymes like acetyl-CoA carboxylase from inhibition by acyl-CoAs. nih.gov
In plants, ACBPs have been shown to interact with a variety of protein partners, including transcription factors and enzymes involved in phospholipid metabolism. researchgate.netfrontiersin.org For example, in Arabidopsis, AtACBP2 interacts with LYSOPL2, an enzyme important for membrane stability, and AtACBP1 can interact with proteins involved in abscisic acid signaling. researchgate.net In soybean, certain ACBPs interact with mitogen-activated protein kinases (MPKs), suggesting a role in signaling cascades, including those related to stress responses. mdpi.com These interactions highlight the multifaceted roles of ACBPs, extending from metabolic housekeeping to the regulation of complex signaling networks. researchgate.net The interaction of ACBPs with proteins involved in stress signaling pathways, where jasmonates play a key role, further suggests a potential regulatory link between ACBP function and OPC8-CoA metabolism. frontiersin.orgencyclopedia.pub
| ACBP Class/Example | Interacting Partner(s) | Functional Consequence |
| Plant ACBPs (General) | Transcription Factors, Kinases | Regulation of gene expression and signaling pathways in development and stress responses. |
| Arabidopsis AtACBP2 | LYSOPL2 (Lysophospholipase 2) | Potential role in membrane stability and repair. |
| Arabidopsis AtACBP1 | Proteins in ABA signaling pathway | Modulation of abscisic acid signaling. |
| Soybean Class II ACBPs | MPK2, SAPK2 (Kinases) | Involvement in stress signaling cascades. |
This table summarizes known interactions of ACBPs with other proteins and their functional implications.
Protein Post-Translational Modifications Modulating Acyl-Coenzyme A Enzyme Activity
The catalytic activity of enzymes involved in acyl-Coenzyme A (acyl-CoA) metabolism, including those that process 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoyl-CoA (OPC8-CoA), is subject to regulation by various protein post-translational modifications (PTMs). These modifications serve as a dynamic mechanism to fine-tune metabolic pathways in response to cellular and environmental signals. PTMs can alter an enzyme's structure, function, localization, and interactions with other proteins. imrpress.com Acylation, particularly acetylation, is an evolutionarily conserved PTM that plays a critical role in regulating the enzymes of fatty acid metabolism. imrpress.comnih.gov
Research indicates that the enzymes responsible for the β-oxidation of OPC8-CoA in the jasmonic acid biosynthetic pathway are subject to such regulatory modifications. A proteomics study on Nicotiana benthamiana infected with Tobacco Mosaic Virus (TMV) revealed that several enzymes involved in fatty acid degradation, which shares enzymes with the jasmonate pathway, were acetylated. acs.org These included key enzymes of the β-oxidation spiral: acyl-CoA oxidase, 3-hydroxyacyl-CoA dehydrogenase, and acetyl-CoA acyltransferase. acs.org This suggests that acetylation may be a significant mechanism for regulating the flow of intermediates through the jasmonic acid pathway. acs.org
Protein acylation involves the transfer of an acyl group from an acyl-CoA donor to an amino acid residue, most commonly lysine (B10760008). imrpress.com This process can be catalyzed by acyltransferases or occur non-enzymatically, especially in environments with high concentrations of reactive acyl-CoA species, such as the mitochondrial matrix. imrpress.comnih.govcreative-proteomics.com The modification of lysine residues can neutralize their positive charge, potentially altering protein conformation, enzymatic activity, and protein-protein interactions. acs.orgfrontiersin.org
In plants, the regulation of acetyl-CoA synthetase (ACS) by acetylation provides a well-characterized example of how PTMs can control acyl-CoA metabolism. frontiersin.org Although not directly involved in the β-oxidation of OPC8-CoA, ACS generates acetyl-CoA, a key metabolite and a precursor for acetylation reactions. The acetylation of a conserved lysine residue in plant ACS has been shown to dramatically decrease its catalytic efficiency. frontiersin.org This highlights a potential feedback loop where the product of an enzyme family can regulate its activity. frontiersin.org Given that OPC-8:CoA ligase 1 (OPCL1), the enzyme that synthesizes OPC8-CoA, is a member of the acyl-activating enzyme superfamily like ACS, it is plausible that its activity is also modulated by similar PTMs. uni-hohenheim.deannualreviews.org
The reversibility of these modifications is crucial for dynamic regulation. Lysine deacetylases (KDACs) remove acetyl groups, while sirtuins, a class of NAD+-dependent deacetylases, can remove a broader range of acyl modifications, including succinylation, malonylation, and glutarylation. imrpress.comnih.gov This interplay between acylating and deacylating enzymes allows the cell to rapidly adjust metabolic enzyme activity in response to changing conditions and metabolite levels. nih.gov
The table below summarizes key enzymes in acyl-CoA metabolism and the observed or potential effects of post-translational modifications on their activity.
Table 1: Post-Translational Modifications of Enzymes in Acyl-CoA Metabolism
| Enzyme | Modification | Effect on Activity | Organism/System | Reference |
|---|---|---|---|---|
| Acetyl-CoA Synthetase (ACS) | Acetylation (on Lys-622) | Decreased catalytic efficiency (>500-fold) | Arabidopsis thaliana | frontiersin.org |
| Acyl-CoA Oxidase (ACOX) | Acetylation | Identified as acetylated, suggesting regulatory potential | Nicotiana benthamiana | acs.org |
| 3-Hydroxyacyl-CoA Dehydrogenase | Acetylation | Identified as acetylated, suggesting regulatory potential | Nicotiana benthamiana | acs.org |
| Acetyl-CoA Acyltransferase | Acetylation | Identified as acetylated, suggesting regulatory potential | Nicotiana benthamiana | acs.org |
The following table details the core enzymes directly involved in the peroxisomal β-oxidation of OPC8-CoA during jasmonic acid biosynthesis.
Table 2: Key Enzymes in OPC8-CoA Metabolism
| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) | Reference |
|---|---|---|---|---|---|
| OPC-8:0-CoA Ligase 1 | OPCL1 | Activates OPC-8:0 to its CoA ester | 3-oxo-2-(2'-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0), ATP, CoA | OPC8-CoA, AMP, Diphosphate | uni-hohenheim.deannualreviews.orguniprot.org |
| Acyl-CoA Oxidase 1 | ACX1 | Catalyzes the first step of β-oxidation | OPC8-CoA | trans-2-Enoyl-OPC8-CoA | uni-hohenheim.denih.govhmdb.ca |
| Multifunctional Protein | MFP | Catalyzes the second and third steps of β-oxidation | trans-2-Enoyl-OPC8-CoA, 3-Hydroxy-OPC8-CoA | 3-Hydroxy-OPC8-CoA, 3-Oxo-OPC8-CoA | uni-hohenheim.devulcanchem.com |
Cellular and Molecular Regulation of Opc8 Coenzyme a Levels and Activity
Transcriptional and Translational Control of Enzymes in OPC8-Coenzyme A Metabolism
The synthesis of OPC8-CoA and its subsequent conversion to jasmonic acid are governed by the expression levels of the requisite biosynthetic enzymes, which are under stringent transcriptional control. The formation of OPC8-CoA from its precursor, OPC-8, is a critical activation step catalyzed by OPC-8:0 CoA Ligase1 (OPCL1). nih.govaocs.org The expression of the OPCL1 gene, along with other genes in the JA pathway, is induced by external stimuli such as wounding and pathogen infection. nih.govuniprot.org This response is orchestrated by a complex web of transcription factors (TFs) that bind to specific cis-regulatory elements in the promoters of JA biosynthetic genes.
Several families of transcription factors are implicated in this process. Key activators include MYC2, a basic helix-loop-helix (bHLH) TF that acts as a master regulator of JA-responsive genes. oup.complos.org Other TFs, such as those from the APETALA2/ETHYLENE (B1197577) RESPONSE FACTOR (AP2/ERF) superfamily (e.g., ORA59 and RRTF1), also play significant roles in activating the expression of pathway genes in response to JA and ethylene signals. frontiersin.orgnih.gov Conversely, the pathway is also subject to negative regulation. For instance, JAZ (Jasmonate ZIM-domain) proteins act as repressors by binding to and inhibiting activating TFs like MYC2. oup.com Upon JA signaling, JAZ proteins are targeted for degradation, releasing the TFs to activate gene expression. oup.com
Furthermore, microRNAs (miRNAs) contribute to the regulatory network. The miR319 family, for example, controls the levels of TCP (TEOSINTE BRANCHED/CYCLOIDEA/PCF) transcription factors. plos.org These TCPs can directly bind to the promoter of LIPOXYGENASE 2 (LOX2), an early gene in the JA pathway, thereby modulating the flow of precursors into the pathway that ultimately leads to OPC8-CoA synthesis. plos.org Crosstalk with other hormone signaling pathways, notably salicylic (B10762653) acid (SA), adds another layer of control. SA can antagonize JA signaling, in part by suppressing the transcription of JA-responsive genes, including those regulated by ORA59. frontiersin.org
Table 1: Key Transcriptional Regulators of the Jasmonic Acid Biosynthetic Pathway
| Regulator Type | Regulator Name | Target/Function | Effect on JA Pathway |
| Transcription Factor | MYC2 (bHLH) | Master regulator of JA-responsive genes. oup.com | Activation |
| Transcription Factor | ORA59 (AP2/ERF) | Regulates the ERF branch of JA signaling. frontiersin.orgnih.gov | Activation |
| Transcription Factor | RRTF1 (AP2/ERF) | Regulates HCAA secretion, a JA-responsive process. nih.gov | Activation |
| Repressor Protein | JAZ proteins | Inhibit activating TFs like MYC2. oup.com | Repression |
| microRNA | miR319 | Controls levels of TCP transcription factors. plos.org | Indirect Regulation |
| Transcription Factor | TCP factors | Bind to LOX2 promoter. plos.org | Regulation |
Allosteric Regulation of Acyl-Coenzyme A-Related Enzymes
Enzymes involved in acyl-CoA metabolism are frequently subject to allosteric regulation, allowing for rapid modulation of metabolic flux in response to changing cellular conditions. While specific allosteric effectors for OPCL1 have not been detailed, the broader principles of acyl-CoA enzyme regulation provide a framework for understanding potential control points.
A primary example is Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis that produces malonyl-CoA. nih.govlibretexts.org ACC is allosterically activated by citrate, signaling an abundance of mitochondrial acetyl-CoA and energy, and is subject to feedback inhibition by long-chain fatty acyl-CoAs (LCFA-CoAs). nih.govwikipedia.org This inhibition prevents the overproduction of fatty acids when their downstream products are plentiful. nih.govacu.edu.au
The enzymes of β-oxidation are also allosterically controlled. A high ratio of acetyl-CoA to free Coenzyme A (CoA) can cause feedback inhibition of 3-ketoacyl-CoA thiolase, the final enzyme in the β-oxidation cycle. aocs.org Similarly, an elevated NADH/NAD+ ratio inhibits hydroxyacyl-CoA dehydrogenase, reflecting a state of high energy charge that slows catabolic processes. aocs.org The products of individual β-oxidation steps can also inhibit the enzymes that produce them. aocs.org Although OPC8-CoA metabolism involves a modified β-oxidation pathway within the peroxisome, it is plausible that similar product inhibition and redox state-dependent regulation occur.
Table 2: Allosteric Regulation of Key Acyl-CoA Metabolizing Enzymes
| Enzyme | Activator(s) | Inhibitor(s) | Metabolic Significance |
| Acetyl-CoA Carboxylase (ACC) | Citrate libretexts.orgwikipedia.org | Long-chain acyl-CoAs nih.govnih.gov | Balances fatty acid synthesis with cellular energy status and fatty acid availability. |
| 3-Ketoacyl-CoA Thiolase | - | High Acetyl-CoA/CoA ratio aocs.org | Signals sufficient product from β-oxidation, slowing the pathway. |
| Hydroxyacyl-CoA Dehydrogenase | - | High NADH/NAD+ ratio aocs.org | Links β-oxidation rate to the cell's redox state and energy needs. |
| AMP-Activated Protein Kinase (AMPK) | AMP, ADP, Long-chain acyl-CoAs nih.govnih.gov | ATP | Activates catabolic pathways (like β-oxidation) and inhibits anabolic pathways when energy is low. |
Interplay with Cellular Energy Status and Signaling Cascades
The metabolism of acyl-CoAs is intrinsically linked to the cell's energy status and broader signaling networks. The AMP-activated protein kinase (AMPK) pathway is a central hub in this interplay. researchgate.net AMPK functions as a cellular energy sensor, activated by increases in the AMP/ATP and ADP/ATP ratios, which signify low energy levels. nih.gov Recent findings also show that LCFA-CoAs can directly and allosterically activate AMPK, creating a feed-forward loop to promote their own oxidation. nih.govnih.govacu.edu.au
Once activated, AMPK phosphorylates and inactivates ACC. researchgate.netcdnsciencepub.com This reduces the synthesis of malonyl-CoA, which is an allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the enzyme that transports LCFA-CoAs into the mitochondria for β-oxidation. researchgate.net The resulting decrease in malonyl-CoA relieves the inhibition on CPT1, thereby increasing fatty acid oxidation to generate ATP. researchgate.net This mechanism ensures that when energy is low, fatty acid breakdown is prioritized over synthesis.
Compartmental Regulation of Acyl-Coenzyme A Pools
The regulation of acyl-CoA metabolism is critically dependent on its strict compartmentalization within the cell, as organellar membranes are generally impermeable to acyl-CoAs. researchgate.netnih.gov This spatial separation allows for the independent regulation of distinct metabolic pathways occurring in different locations, such as the cytosol, mitochondria, plastids, and peroxisomes. researchgate.netnih.gov
The biosynthesis of jasmonic acid, and thus the metabolism of OPC8-CoA, is a prime example of this compartmentalization. The pathway begins in the plastid with the synthesis of the precursor 12-oxo-phytodienoic acid (OPDA). oup.com OPDA is then exported from the plastid and imported into the peroxisome, a process mediated at least in part by the ABC transporter protein CTS (also known as PXA1 or PED3). researchgate.netusp.br
Inside the peroxisomal matrix, OPDA is reduced to OPC-8 by the enzyme 12-oxophytodienoate reductase 3 (OPR3). usp.br The crucial activation step, the conversion of OPC-8 to OPC8-CoA, is catalyzed by the peroxisome-localized enzyme OPCL1. nih.govuniprot.orgresearchgate.net All subsequent steps of β-oxidation that shorten the octanoate (B1194180) side chain to produce JA also occur within the peroxisome. usp.brfrontiersin.org
This compartmentalization necessitates the transport of cofactors, like Coenzyme A, into the peroxisome. nih.gov While the specific transporter for CoA into plant peroxisomes has not been definitively identified, its import is essential for the activation of OPC-8 and subsequent β-oxidation. nih.gov The distinct pools of acyl-CoAs in different organelles are maintained by the specific localization of acyl-CoA synthetases and acyl-CoA thioesterases, which activate fatty acids and hydrolyze acyl-CoAs, respectively. nih.govplos.org This ensures that intermediates like OPC8-CoA are channeled efficiently through their designated metabolic pathway without interfering with other acyl-CoA-dependent processes in the cytosol or mitochondria. nih.govhud.ac.uk
Table 3: Subcellular Localization of Key Steps in OPC8-CoA Metabolism
| Metabolic Step | Precursor(s) | Product | Enzyme/Transporter | Subcellular Compartment |
| Precursor Synthesis | Linolenic Acid | 12-oxo-phytodienoic acid (OPDA) | LOX, AOS, AOC | Plastid |
| Precursor Transport | OPDA (from plastid) | OPDA (in peroxisome) | CTS/PXA1/PED3 | Peroxisomal Membrane |
| Precursor Reduction | OPDA | OPC-8 | OPR3 | Peroxisome |
| CoA Activation | OPC-8, Coenzyme A | OPC8-CoA | OPCL1 | Peroxisome |
| β-oxidation | OPC8-CoA | Jasmonic Acid | ACX, MFP, KAT | Peroxisome |
Advanced Methodologies for Opc8 Coenzyme a Research
Quantitative Metabolomics for Acyl-Coenzyme A Profiling
Quantitative metabolomics provides a powerful framework for the comprehensive analysis of acyl-CoA profiles within cells and tissues. metwarebio.com The accurate measurement of acyl-CoA levels is fundamental to understanding cellular metabolism and its dysregulation in various conditions. metwarebio.com Due to their low abundance and chemical instability, acyl-CoAs like OPC8-CoA present analytical challenges. nih.gov Modern methods, particularly those based on liquid chromatography coupled with mass spectrometry (LC-MS), have become indispensable for this purpose. creative-proteomics.com
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the complex mixture of metabolites from a biological extract. acs.org The separation is often achieved using reversed-phase or ion-pairing chromatography. acs.org Following separation, the metabolites are ionized, typically by electrospray ionization (ESI), and introduced into a mass spectrometer. Tandem mass spectrometry (MS/MS) is then employed for selective and sensitive detection. creative-proteomics.comacs.org This technique allows for the identification and quantification of specific acyl-CoA species, providing a detailed snapshot of the metabolic state. creative-proteomics.com For instance, a precursor ion scan targeting a common fragment of the CoA moiety can selectively detect a wide range of CoA-thioesters in a sample. acs.org This approach has been successfully applied to profile acyl-CoA dynamics in response to nutritional stress and to discover biomarkers of acyl-CoA metabolism. nih.gov
Table 1: Methodologies for Quantitative Acyl-CoA Profiling
| Technique | Principle | Application in OPC8-CoA Research | Key Advantages |
|---|---|---|---|
| LC-MS/MS | Separation of metabolites by liquid chromatography followed by mass-based detection and fragmentation for structural identification. creative-proteomics.com | Quantification of OPC8-CoA and other jasmonate precursors in plant tissues following wounding or pathogen attack. nih.gov | High sensitivity, specificity, and suitability for complex biological samples. creative-proteomics.com |
| UHPLC-MS/MS | An advanced form of LC-MS/MS using smaller column particles for higher resolution and faster analysis. acs.org | High-throughput profiling of acyl-CoA pools to understand metabolic shifts affecting jasmonate biosynthesis. | Improved resolution, speed, and sensitivity over conventional HPLC. acs.org |
| Stable Isotope Labeling | Use of isotopically labeled internal standards to correct for matrix effects and improve quantitative accuracy. nih.gov | Precise quantification of OPC8-CoA by spiking samples with a labeled standard during extraction. | Enhanced accuracy and precision in quantification by accounting for sample processing variability. nih.gov |
Enzymatic Assays and Kinetic Analysis of OPC8-Coenzyme A-Transforming Enzymes
Understanding the function of OPC8-CoA in metabolic pathways requires the characterization of the enzymes that synthesize and modify it. Enzymatic assays are laboratory procedures that measure the rate of enzyme reactions, providing critical information about their activity and kinetics. patsnap.com These assays can be continuous, where the reaction is monitored in real-time, or discontinuous, where the reaction is stopped at specific time points. patsnap.com
For OPC8-CoA metabolism, key enzymes include OPC-8:0-CoA Ligase1 (OPCL1), which catalyzes the formation of OPC8-CoA from OPC-8:0, and Acyl-CoA Oxidase (ACX), which catalyzes the first step of its β-oxidation. uni-hohenheim.denih.gov The activity of these enzymes can be measured using various methods. For example, acyl-CoA synthetase activity can be determined by a coupled spectrophotometric assay that follows the formation of AMP, or by directly measuring the acyl-CoA product via HPLC. oup.com ACX activity can be measured by monitoring the production of hydrogen peroxide, a byproduct of the reaction, using a colorimetric assay. nih.gov
Kinetic analysis involves determining parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value represents the substrate concentration at which the enzyme operates at half of its maximum velocity, indicating the enzyme's affinity for the substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency. For example, recombinant OPCL1 from Arabidopsis thaliana has been shown to be active against both OPC-8:0 and its precursor 12-oxo-phytodienoic acid (OPDA). nih.gov
Table 2: Kinetic Parameters of Key Enzymes in OPC8-CoA Metabolism
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
|---|---|---|---|---|---|
| OPC-8:0 CoA Ligase 1 (OPCL1) | Arabidopsis thaliana | OPC-8:0 | 38 | 1.27 | 33,421 |
| OPC-8:0 CoA Ligase 1 (OPCL1) | Arabidopsis thaliana | OPDA | 12 | 1.56 | 130,000 |
| Acyl-CoA Oxidase 1A (ACX1A) | Lycopersicon esculentum (Tomato) | C12:0-CoA | - | - | - |
| Acyl-CoA Oxidase 1A (ACX1A) | Lycopersicon esculentum (Tomato) | C14:0-CoA | - | - | - |
Isotopic Tracing and Flux Analysis in OPC8-Coenzyme A Metabolism
Isotopic tracing is a powerful technique used to follow the path of atoms from a substrate molecule through a metabolic network. creative-proteomics.com By supplying cells or organisms with a substrate labeled with a stable isotope (e.g., ¹³C or ¹⁵N), researchers can track the incorporation of the isotope into downstream metabolites, such as OPC8-CoA. kuleuven.be This allows for the unambiguous determination of metabolic pathways and the quantification of metabolic flux, which is the rate of turnover of metabolites through a pathway. creative-proteomics.com
In the context of OPC8-CoA metabolism, isotopic tracing can be used to determine the contribution of different precursors to the jasmonate biosynthesis pathway. For example, by feeding plants ¹³C-labeled linolenic acid, the precursor to all jasmonates, one can measure the rate of its conversion to OPDA, OPC-8:0, and subsequently OPC8-CoA and jasmonic acid. This provides a dynamic view of the pathway that complements the static measurements obtained from metabolomics. biorxiv.org
Metabolic flux analysis (MFA) uses the data from isotopic tracing experiments, along with a stoichiometric model of the metabolic network, to calculate the rates of all reactions in the network. creative-proteomics.com This can reveal how metabolic flux is redirected in response to different stimuli, such as wounding or pathogen infection, which are known to activate the jasmonate pathway. oup.comnih.gov For instance, MFA could quantify the increase in flux towards OPC8-CoA and jasmonic acid synthesis following a specific stress, providing a quantitative understanding of the plant's defense response.
Table 3: Principles of Isotopic Tracing in OPC8-CoA Metabolism
| Concept | Description | Example Application |
|---|---|---|
| Stable Isotope Labeling | A precursor molecule is synthesized with one or more heavy isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O). | Feeding Arabidopsis seedlings with ¹³C-labeled linolenic acid. |
| Tracer Administration | The labeled precursor is introduced into the biological system (e.g., cell culture, whole plant). | Supplying the labeled linolenic acid through the growth medium. |
| Metabolite Extraction & Analysis | After a set time, metabolites are extracted and analyzed by mass spectrometry to detect the incorporation of the heavy isotope. | Measuring the mass isotopologue distribution of OPC-8:0, OPC8-CoA, and jasmonic acid. |
| Flux Calculation | The pattern and extent of isotope labeling are used to calculate the rate of metabolite flow through the pathway. | Determining the rate of conversion of OPDA to OPC8-CoA and jasmonic acid under normal versus stressed conditions. |
Genetic Manipulation and Mutagenesis Studies in Model Organisms
Genetic manipulation in model organisms, particularly the plant Arabidopsis thaliana, has been instrumental in dissecting the jasmonate biosynthesis pathway and the role of OPC8-CoA. nih.gov By creating and characterizing mutants in which specific genes are disrupted, researchers can observe the resulting biochemical and phenotypic consequences.
A key mutant in the study of this pathway is opr3. The OPR3 gene encodes the 12-oxophytodienoate reductase 3, the enzyme that reduces OPDA to OPC-8:0, the direct precursor for OPC8-CoA formation. nih.gov Mutants lacking a functional OPR3 gene are unable to synthesize jasmonic acid and exhibit phenotypes such as male sterility, as pollen development is dependent on jasmonate signaling. nih.gov However, these mutants are still able to mount defense responses against certain pathogens, suggesting that OPDA itself has a signaling role independent of jasmonic acid. pnas.org
Another critical mutant is opcl1. This mutant has a disruption in the OPC-8:0 CoA Ligase1 gene, which is responsible for activating OPC-8:0 to OPC8-CoA. nih.gov In response to wounding, opcl1 null mutants show reduced levels of jasmonic acid and a corresponding accumulation of OPC-8:0. nih.gov This provides strong genetic evidence that OPCL1 is the primary enzyme for this activation step in the peroxisome and that OPC-8:0 is the physiological substrate. nih.govnih.gov These genetic studies, by creating specific metabolic blocks, allow for the definitive assignment of function to genes and enzymes in the OPC8-CoA metabolic pathway.
Table 4: Key Arabidopsis Mutants in OPC8-CoA Related Research
| Mutant | Gene Disrupted | Enzyme Affected | Biochemical Phenotype | Key Finding |
|---|---|---|---|---|
| opr3 | OPR3 | 12-oxophytodienoate reductase 3 | Blocks conversion of OPDA to OPC-8:0; accumulation of OPDA; no JA synthesis. nih.govpnas.org | Demonstrates OPR3 is essential for JA synthesis and that OPDA has JA-independent signaling roles. nih.govpnas.org |
| opcl1 | OPCL1 (At1g20510) | OPC-8:0 CoA Ligase 1 | Reduced JA levels and hyperaccumulation of OPC-8:0 upon wounding. nih.gov | Confirms OPCL1 as the key enzyme for activating OPC-8:0 to OPC8-CoA in the peroxisome. nih.govnih.gov |
| acx1 | ACX1 | Acyl-CoA Oxidase 1 | Severe JA deficiency. nih.gov | Shows that ACX1 is the primary acyl-CoA oxidase involved in the β-oxidation of the jasmonate precursor. nih.gov |
Structural Biology Approaches to Acyl-Coenzyme A-Related Proteins
Structural biology provides atomic-level insights into the function of proteins. Techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are used to determine the three-dimensional structures of proteins that bind or metabolize acyl-CoAs, including those related to the OPC8-CoA pathway. These structures reveal details of active sites, substrate-binding pockets, and mechanisms of catalysis. pnas.org
The structures of acyl-CoA binding proteins (ACBPs) have also been extensively studied. iucr.orgfrontiersin.org These proteins are involved in the intracellular transport and pooling of acyl-CoA esters. iucr.org While no structure of an ACBP specifically bound to OPC8-CoA is mentioned in the provided context, the existing structures show a conserved acyl-CoA binding domain and reveal how different ACBPs achieve specificity for different types of acyl-CoAs. iucr.orgmdpi.com Similarly, the structures of acyl-CoA oxidases (ACXs) show how the size and shape of the substrate-binding pocket accommodate different acyl-CoA chain lengths and structures, which is relevant for understanding how ACX1 can process the bulky OPC8-CoA molecule. creative-enzymes.com
Table 5: Structurally Characterized Proteins in Acyl-CoA Metabolism
| Protein | Organism | Method | PDB ID (Example) | Key Structural Insight |
|---|---|---|---|---|
| OPR3 | Lycopersicon esculentum (Tomato) | X-ray Crystallography | 2HSK | Reveals substrate-binding site explaining stereoselectivity and a self-inhibited dimer suggesting a regulatory mechanism. pnas.org |
| Acyl-CoA Binding Protein (ACBP) | Oryza sativa (Rice) | X-ray Crystallography | 5H3G (OsACBP1) | Shows the conserved four-helix bundle structure and differences in the binding pocket compared to homologs, suggesting functional non-redundancy. iucr.org |
| Acyl-CoA Oxidase (ACX) | Arabidopsis thaliana | X-ray Crystallography | - | Structural models suggest a more spacious binding pocket in AtACX1 compared to other ACXs, which would be required to accommodate the bulky OPC-8:0-CoA substrate. creative-enzymes.com |
| Bovine ACBP | Bos taurus | X-ray Crystallography | 1ACA | One of the first ACBP structures, revealing the fundamental architecture for acyl-CoA binding. iucr.orgacs.org |
Future Directions and Emerging Research Avenues for Opc8 Coenzyme a
Elucidation of Unidentified Enzymatic Functions and Redundancies
A primary goal for future research is the complete characterization of the enzymatic steps governing OPC8-CoA metabolism. While the core jasmonate biosynthesis pathway is well-established, several enzymes remain unidentified, and the roles of others are not fully understood, suggesting significant functional redundancy. nih.govnih.gov
Unidentified Enzymes: Research indicates that enzymes beyond those currently characterized are involved in jasmonate formation. For instance, studies in Arabidopsis suggest that in addition to known lipases like DAD1 and PLA-Igamma1, still-unidentified enzymes with hydrolase activity contribute to the initial steps of the pathway. nih.gov Furthermore, metabolic conversions downstream of the main pathway may involve uncharacterized enzymes such as specific UDP-glucose glucosyltransferases (UGTs) and sulfotransferases (ST2a). researchgate.net
Functional Redundancy: The concept of functional redundancy, where multiple enzymes can perform the same or similar functions, is a recurring theme. The lipase (B570770) family involved in jasmonate synthesis is a key example, with multiple enzymes capable of releasing the initial fatty acid precursors. nih.gov Similarly, while JASMONATE RESISTANT1 (JAR1) is a known JA-conjugating enzyme, evidence suggests the presence of at least one additional JA-conjugating enzyme in Arabidopsis, which could explain the relatively mild phenotypes of some mutants. nih.gov This redundancy provides robustness to the pathway but complicates genetic analysis. In rice, functional redundancy has also been observed among jasmonic acid oxidase (JAO) isoforms. biorxiv.org
Future research will likely employ a combination of genetics, biochemistry, and proteomics to identify these missing enzymes and untangle the overlapping functions of redundant proteins.
Investigation of Cross-Kingdom Conservation and Divergence of OPC8-Coenzyme A Pathways
Acyl-CoA metabolism is an ancient and fundamental process. nih.govfrontiersin.org The acetyl-CoA pathway, a core metabolic route, is considered ancient by microbiologists and may have roots in prebiotic chemistry. nih.govfrontiersin.orgspringernature.com Investigating the OPC8-CoA pathway across different kingdoms of life offers a window into the evolution of metabolic signaling.
Conservation in Plants: The jasmonate biosynthesis pathway is highly conserved across land plants. nih.gov However, variations exist. In bryophytes like Marchantia polymorpha, 12-oxo-phytodienoic acid (OPDA), the precursor to OPC8-CoA's parent acid, can act as the final, active signaling molecule, unlike in vascular plants where jasmonoyl-isoleucine (JA-Ile) is the primary active hormone. nih.gov
Divergence in Other Kingdoms: The existence of a complete jasmonate pathway in algae is still debated, suggesting that alternative biosynthetic routes may be present in these organisms. oup.com Certain fungi, such as Lasiodiplodia theobromae, are known to produce jasmonates, and feeding experiments have confirmed the metabolism of OPC:8-d6. nih.govpeerj.com However, the fungal pathway is not fully elucidated and may differ from the one in plants, as not all plant-like enzyme homologs have been identified. nih.govpeerj.com Acyl-CoA binding proteins (ACBPs), which are crucial for managing cellular acyl-CoA pools, are highly conserved from yeast to humans, highlighting their fundamental importance across evolution. nih.gov
Phylogenetic and comparative genomic studies will be essential to map the evolutionary trajectory of OPC8-CoA-related pathways, revealing how they have been adapted for diverse biological functions in different organisms.
Systems Biology Approaches to Map Acyl-Coenzyme A Networks
OPC8-CoA does not function in isolation. It is part of a vast and dynamic network of acyl-CoA molecules that are central to cellular metabolism. Systems biology, which integrates large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics, provides a powerful framework for mapping these intricate networks. nih.govnih.govfrontiersin.org
Metabolic and Proteomic Profiling: Mass spectrometry-based metabolomics and lipidomics allow for the comprehensive profiling of acyl-CoA species, including OPC8-CoA, within cells and tissues. creative-proteomics.comnih.govmetwarebio.comresearchgate.net This provides a snapshot of the metabolic state and can reveal how acyl-CoA pools are remodeled in response to genetic or environmental changes. nih.govresearchgate.net
Mapping Interaction Networks: A significant challenge is to identify the proteins that interact with specific acyl-CoAs. Chemoproteomic platforms, such as CATNIP (CoA/AcetylTraNsferase Interaction Profiling), have been developed for the high-throughput analysis of acyl-CoA/protein interactions in their native cellular environment. nih.gov These approaches help create detailed interaction maps, identifying not only enzymes but also proteins whose functions may be allosterically regulated by acyl-CoA binding. nih.gov
Identifying Regulatory Hubs: By integrating multiple 'omics' datasets, researchers can construct network models to identify key enzymes and regulatory hubs that control metabolic flux. plos.org For example, systems analysis can pinpoint genes like acetyl-CoA synthetase as critical nodes shared by multiple metabolic pathways, highlighting their importance in controlling the flow of carbon and energy. plos.org
These holistic approaches are moving the field beyond the study of linear pathways to a more integrated understanding of how acyl-CoA networks are regulated and interconnected with other cellular processes.
Development of Novel Research Tools and Probes
Progress in understanding the roles of OPC8-CoA and other acyl-CoAs is intrinsically linked to the development of more sensitive and specific research tools. Recent years have seen significant advances in both analytical methods and in-vivo probes.
Advanced Analytical Methods: Liquid chromatography-mass spectrometry (LC-MS/MS) remains the gold standard for the sensitive and specific quantification of acyl-CoA species. creative-proteomics.commetwarebio.com Novel LC-MS/MS methods are continuously being developed to provide more comprehensive, quantitative profiles of the entire acyl-CoA family, from short- to long-chain species, in a single analysis. nih.gov
Genetically Encoded Biosensors: A major breakthrough has been the engineering of genetically encoded fluorescent biosensors for the real-time visualization of acyl-CoA dynamics in living cells. nih.govbiorxiv.org These sensors, such as the "LACSer" sensor for long-chain acyl-CoAs and "PancACe" for acetyl-CoA, are based on bacterial regulatory proteins that change conformation upon binding their target molecule, resulting in a measurable change in fluorescence. nih.govbiorxiv.orgwiley.com These tools enable researchers to monitor fluctuations in acyl-CoA levels within specific subcellular compartments like the mitochondria or cytosol, providing unprecedented insight into metabolic regulation. wiley.comnih.gov
FRET-Based and Chemoproteomic Probes: Other innovative tools include fluorescence resonance energy transfer (FRET)-based sensors that detect ligand-dependent protein interactions modulated by acyl-CoAs. nih.gov Additionally, the chemical probes used in chemoproteomic platforms serve as powerful tools to map the landscape of acyl-CoA binding proteins across the entire proteome. nih.gov
The continued development of these and other novel probes will be crucial for dissecting the precise spatial and temporal dynamics of OPC8-CoA and the broader acyl-CoA network in living systems.
Q & A
What advanced mass spectrometry (MS) techniques are optimal for quantifying OPC8-CoA in complex biological matrices, and how do they address sensitivity challenges?
Answer:
- Tandem MS (MS/MS): Enables structural elucidation by fragmenting OPC8-CoA ions, resolving isomers (e.g., acyl chain positional variants) via characteristic fragmentation patterns .
- Isotope Dilution MS (IDMS): Uses stable isotope-labeled internal standards (e.g., ¹³C-CoA) to correct for matrix effects, improving quantification accuracy in tissues like liver or serum .
- MRM (Multiple Reaction Monitoring): Offers higher sensitivity than neutral loss scans by targeting specific precursor-to-product ion transitions (e.g., [M+H]+ → CoA+ fragment at m/z 507) .
- High-Resolution MS (HRMS): Resolves co-eluting acyl-CoA species with near-identical masses (e.g., C8 vs. C10 acyl-CoA) via mass accuracy <2 ppm .
Data Consideration:
| Technique | LOD (pmol/mg) | Key Application | Limitations |
|---|---|---|---|
| MS/MS | 0.1 | Structural ID in lipidomics | Requires pure standards |
| IDMS | 0.05 | Absolute quantification in serum | Costly isotope standards |
| MRM | 0.02 | High-throughput profiling | Limited to predefined targets |
How can researchers reconcile contradictory acyl-CoA data across studies, particularly in disease models (e.g., cancer vs. metabolic disorders)?
Answer: Contradictions often arise from:
- Sample Preparation: Variations in quenching methods (e.g., acidic vs. cold methanol) may artifactually hydrolyze labile acyl-CoA species .
- Compartmentalization: Mitochondrial vs. cytosolic acyl-CoA pools have distinct roles; incomplete subcellular fractionation skews results .
- Normalization: Protein content vs. cell count normalization can yield divergent conclusions in proliferating cells (e.g., tumors) .
Methodological Mitigation:
- Use in situ biosensors (e.g., FadR-based systems in Saccharomyces) for real-time, compartment-specific monitoring .
- Validate findings with orthogonal methods (e.g., enzymatic assays paired with MS) .
What experimental design considerations are critical for investigating OPC8-CoA’s role in lipid metabolism pathways?
Answer:
- Tracer Studies: Use ¹³C-labeled precursors (e.g., ¹³C-octanoate) to track OPC8-CoA flux into β-oxidation or phospholipid synthesis .
- Genetic Knockdowns: Silence enzymes like acyl-CoA synthetases (ACSL) to isolate OPC8-CoA-specific effects .
- Time-Course Sampling: Capture transient metabolic shifts (e.g., postprandial vs. fasting states) .
Pitfalls to Avoid:
- Carryover in LC-MS: Acyl-CoA’s hydrophobicity requires column re-equilibration between runs .
- Redox Sensitivity: Stabilize samples with antioxidants (e.g., DTT) to prevent CoA disulfide formation .
How can ALCOA+ principles ensure data integrity in acyl-CoA research, particularly in multi-institutional studies?
Answer: ALCOA+ criteria (A ttributable, L egible, C ontemporaneous, O riginal, A ccurate, + C omplete, C onsistent, E nduring, A vailable) require:
- Metadata Standardization: Document LC-MS parameters (e.g., column lot, gradient) to enable reproducibility .
- Audit Trails: Use instrument software with uneditable logs for raw data traceability .
- Cross-Validation: Share 10% of samples between labs to assess inter-lab variability .
What novel biosensor approaches enable high-throughput screening of OPC8-CoA modulators in drug discovery?
Answer:
- FadR-Based Systems: Engineered E. coli transcription factor FadR linked to fluorescent reporters detects intracellular acyl-CoA levels in Saccharomyces, enabling genome-wide screens for enhancers (e.g., RTC3 overexpression ↑ acyl-CoA 80%) .
- FRET Sensors: Acyl-CoA-binding domains fused to fluorescent proteins permit real-time tracking in live cells .
Validation Workflow:
Primary Screen: Biosensor + compound library → hits altering fluorescence.
Secondary MS Validation: Confirm OPC8-CoA changes via targeted MS .
How should researchers address the instability of OPC8-CoA during extraction and storage?
Answer:
- Quenching: Rapid freeze-clamping tissues in liquid N2 prevents enzymatic degradation .
- Acidic Extraction: Use 5% perchloric acid to denature acyl-CoA hydrolases .
- Storage: Lyophilize samples at -80°C under inert gas (e.g., N2) to minimize oxidation .
Stability Data:
| Condition | Half-Life (OPC8-CoA) |
|---|---|
| Room Temperature | <2 hours |
| -80°C (lyophilized) | >6 months |
What computational tools integrate acyl-CoA metabolomics data with pathway analysis for mechanistic insights?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
